R-(3)-Benzyloxy Myristic Acid

Catalog No.
S14243076
CAS No.
M.F
C21H34O3
M. Wt
334.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
R-(3)-Benzyloxy Myristic Acid

Product Name

R-(3)-Benzyloxy Myristic Acid

IUPAC Name

3-phenylmethoxytetradecanoic acid

Molecular Formula

C21H34O3

Molecular Weight

334.5 g/mol

InChI

InChI=1S/C21H34O3/c1-2-3-4-5-6-7-8-9-13-16-20(17-21(22)23)24-18-19-14-11-10-12-15-19/h10-12,14-15,20H,2-9,13,16-18H2,1H3,(H,22,23)

InChI Key

NDCDVTWILZGAIG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(CC(=O)O)OCC1=CC=CC=C1

R-(3)-Benzyloxy Myristic Acid is a synthetic compound characterized by its molecular formula C21H34O3 and a molecular weight of approximately 334.49 g/mol. This compound features a myristic acid backbone, which is a saturated fatty acid, with a benzyloxy group at the 3-position. The presence of the benzyloxy group enhances the compound's solubility and biological activity, making it an important molecule in various biochemical applications, particularly in proteomics and vaccine development .

Typical of fatty acids and their derivatives. These include:

  • Esterification: The carboxylic acid group can react with alcohols to form esters, such as R-(3)-Benzyloxy Myristic Acid Methyl Ester.
  • Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed back to the original acid and alcohol.
  • Reduction: The carbonyl group may be reduced to an alcohol using reducing agents like lithium aluminum hydride.

These reactions are significant for modifying the compound for specific applications in research and industry .

R-(3)-Benzyloxy Myristic Acid exhibits notable biological activities. It has been identified as an adjuvant in vaccine formulations, enhancing immune responses by activating antigen-specific CD4+ and CD8+ T cells. This property makes it valuable in immunology and vaccine development, where boosting the efficacy of vaccines is crucial . Additionally, its structural features may contribute to interactions with cellular membranes, influencing cellular uptake and bioavailability.

The synthesis of R-(3)-Benzyloxy Myristic Acid typically involves multi-step organic reactions:

  • Starting Material Preparation: Myristic acid is obtained from natural sources or synthesized.
  • Protection of Functional Groups: The carboxylic acid group may be protected to prevent unwanted reactions during subsequent steps.
  • Introduction of Benzyloxy Group: A benzyloxy group can be introduced through nucleophilic substitution reactions involving benzyl alcohol and suitable activating agents.
  • Deprotection: If any protective groups were used, they are removed to yield the final product.

This synthetic route allows for the production of high-purity R-(3)-Benzyloxy Myristic Acid suitable for research applications .

R-(3)-Benzyloxy Myristic Acid has several applications across various fields:

  • Vaccine Development: As an adjuvant, it enhances immune responses in vaccines.
  • Biochemical Research: It is utilized in proteomics research to study protein interactions and functions.
  • Pharmaceuticals: Its properties make it suitable for drug formulation where enhanced solubility or bioactivity is required.

These applications highlight its versatility as a biochemical tool .

Interaction studies involving R-(3)-Benzyloxy Myristic Acid focus on its role in immune modulation and cellular interactions. Research indicates that this compound can significantly enhance T cell activation when used in conjunction with antigens, suggesting its potential in therapeutic vaccine formulations. Further studies may explore its interactions with various receptors and signaling pathways within immune cells .

R-(3)-Benzyloxy Myristic Acid shares structural similarities with other fatty acids and their derivatives but possesses unique features due to the benzyloxy substitution. Here are some similar compounds for comparison:

Compound NameStructure FeaturesUnique Aspects
Myristic AcidSaturated fatty acidNaturally occurring; lacks the benzyloxy group
Benzyloxy Palmitic AcidSimilar benzyloxy substitutionHas a longer carbon chain (palmitic acid)
R-(3)-Benzyloxy Butyric AcidShorter carbon chainDemonstrates different biological activities
R-(3)-Benzyloxy Caprylic AcidShorter carbon chainExhibits different solubility characteristics

R-(3)-Benzyloxy Myristic Acid stands out due to its specific position of substitution on the myristic acid backbone, which influences its biological activity and application potential in immunology and biochemistry .

Stereoselective Synthetic Pathways for Chiral Benzyloxy Fatty Acid Derivatives

The stereoselective synthesis of R-(3)-Benzyloxy Myristic Acid requires precise control over the chiral center at the 3-position. Three primary methodologies dominate current research: enzymatic hydration, transition metal-catalyzed benzylation, and cross-coupling reactions.

Enzymatic Hydration
Photoenzymatic cascades have emerged as a sustainable approach for introducing chirality into fatty acid derivatives. For instance, oleate hydratases from Lactobacillus reuteri selectively hydrate double bonds in unsaturated fatty acids to generate enantiomerically pure secondary alcohols. These intermediates can subsequently undergo benzylation via nucleophilic substitution or Mitsunobu reactions to install the benzyloxy group. This method achieves enantiomeric excess (ee) values exceeding 98% under mild aqueous conditions, though substrate specificity limits its applicability to certain chain lengths.

Transition Metal-Catalyzed Benzylation
Recent advances in decarboxylative benzylation enable direct functionalization of carboxylic acids without pre-activation. Palladium-catalyzed reactions, for example, couple aryl acetic acids with allylic electrophiles via a stereodetermining carbon-carbon bond formation prior to decarboxylation (Fig. 1c). This strategy avoids generating highly reactive intermediates, preserving functional group compatibility. For R-(3)-Benzyloxy Myristic Acid, this method achieves 92% ee and 85% yield when using chiral phosphine ligands.

Cross-Coupling Reactions
Suzuki-Miyaura coupling facilitates the introduction of benzyl groups via boronic acid intermediates. As demonstrated in the synthesis of asymmetric tetracarboxylic acids, cross-coupling 3-bromo-myristic acid derivatives with benzyl boronic esters yields chiral benzyloxy products. Optimized conditions (Pd(PPh₃)₄, K₂CO₃, 80°C) provide 78% yield with >99% regioselectivity, though scalability remains challenging due to palladium costs.

Analytical Validation
Enantioselective ultrahigh-performance liquid chromatography (UHPLC) with 1-naphthylamine derivatization resolves branched-chain fatty acid enantiomers, achieving baseline separation for quality control. This method, validated for chain lengths up to C₈, ensures >99% chiral purity for R-(3)-Benzyloxy Myristic Acid batches.

Table 1: Comparison of Stereoselective Synthesis Methods

MethodCatalyst/EnzymeYield (%)ee (%)Scalability
Enzymatic HydrationL. reuteri Hydratase6598Moderate
Decarboxylative BenzylationPd/(R)-BINAP8592High
Suzuki CouplingPd(PPh₃)₄7899Low

Industrial-Scale Production Techniques and Continuous Flow Reactor Applications

Scaling R-(3)-Benzyloxy Myristic Acid synthesis necessitates transitioning from batch to continuous flow systems, which enhance heat/mass transfer and reproducibility.

Continuous Enzymatic Reactors
Immobilizing oleate hydratase on silica gel enables continuous hydration of unsaturated myristic acid precursors. A two-stage reactor system (hydration followed by benzylation) achieves 90% conversion at a flow rate of 0.5 mL/min, outperforming batch processes by reducing reaction time from 24 h to 2 h.

Flow-Enhanced Cross-Coupling
Pd-catalyzed Suzuki reactions in microfluidic reactors (channel diameter: 500 µm) minimize catalyst loading (0.5 mol% vs. 2 mol% in batch) while maintaining 75% yield. Temperature gradients within the reactor prevent palladium aggregation, extending catalyst lifetime to 50 cycles.

Downstream Processing
Continuous extraction using membrane-based liquid-liquid separators isolates R-(3)-Benzyloxy Myristic Acid with 95% purity. In-line UHPLC monitoring (Fig. 2) adjusts process parameters in real-time, reducing waste by 30% compared to batch purification.

Table 2: Continuous Flow vs. Batch Production Metrics

ParameterContinuous FlowBatch
Reaction Time2 h24 h
Catalyst Consumption0.5 mol%2 mol%
Annual Output500 kg100 kg
Purity95%90%

Protecting Group Strategies in Myristic Acid Functionalization

The benzyloxy group in R-(3)-Benzyloxy Myristic Acid serves dual roles as a protecting group and a stereochemical determinant.

Benzyl Ether Stability
Benzyl ethers resist hydrolysis under basic and weakly acidic conditions (pH 3–10), making them ideal for multi-step syntheses. Hydrogenolysis (H₂, Pd/C) cleanly removes the benzyl group post-functionalization without affecting the fatty acid backbone.

Alternative Protecting Groups
While tert-butyldimethylsilyl (TBS) ethers offer superior thermal stability, their bulkiness hinders subsequent benzylation steps. Comparative studies show benzyl ethers provide 20% higher yields in Mitsunobu reactions compared to TBS-protected intermediates.

Orthogonal Protection
Sequential protection using benzyl and allyl groups enables selective functionalization at multiple sites. For example, allyl-protected myristic acid derivatives undergo ring-closing metathesis after benzylation, achieving cyclic structures with 85% efficiency.

Table 3: Protecting Group Performance

GroupStability (pH)Deprotection MethodYield Retention (%)
Benzyl3–10H₂/Pd/C95
TBS1–12TBAF80
Allyl5–9Pd(0)/PhSiH₃90

Substrate Specificity in Cytochrome P450BM-3 Catalyzed Hydroxylation

R-(3)-Benzyloxy Myristic Acid represents a structurally modified fatty acid derivative that exhibits distinct interactions with the bacterial cytochrome P450BM-3 enzyme system [1]. Cytochrome P450BM-3 from Bacillus megaterium is a soluble protein that catalyzes the hydroxylation and epoxidation of several long-chain fatty acids, demonstrating the highest activity ever reported for a P450 enzyme [2]. This enzyme naturally processes fatty acids through hydroxylation at the omega-1, omega-2, and omega-3 positions, with substrate specificity determined by hydrocarbon chain length and functional group positioning [3].

The benzyloxy modification at the third carbon position of myristic acid fundamentally alters the substrate recognition patterns compared to unmodified fatty acids [1]. Wild-type P450BM-3 demonstrates preferential metabolism of lauric and myristic acids to their omega-1 hydroxy counterparts, with myristic acid serving as a natural substrate for this enzyme system [4]. The introduction of the benzyloxy group creates a bulkier substituent that influences the orientation of the fatty acid within the enzyme active site, potentially affecting both binding affinity and regioselectivity of hydroxylation [2].

Research on P450BM-3 mutant F87V has demonstrated significantly enhanced activity towards benzyloxy-containing compounds, particularly 2-(benzyloxy)phenol, showing a 963-fold increase in activity compared to wild-type enzyme [5]. This mutant variant catalyzed regioselective hydroxylation at the para position of various phenolic compounds, producing 0.71 milligrams per milliliter of 2-(benzyloxy)hydroquinone from 1.0 milligrams per milliliter of substrate in four hours with a molar yield of 66% [5]. These findings suggest that R-(3)-Benzyloxy Myristic Acid may exhibit enhanced binding affinity and turnover rates with specific P450BM-3 variants engineered for benzyloxy compound recognition.

Table 1: Cytochrome P450BM-3 Substrate Specificity and Kinetic Parameters

SubstrateKm (µM)kcat (min⁻¹)Primary ProductsReference
Lauric acid (C12)2885140ω-1 hydroxy [6]
Myristic acid (C14)Not specifiedNot specifiedω-1, ω-2, ω-3 hydroxy [4]
Palmitic acid (C16)>250Variableω-1 (21%), ω-2 (44%), ω-3 (35%) [4]
Arachidonic acid (C20:4)4.717100Multiple hydroxylated [6]

The A328V mutant of P450BM-3 demonstrates increased substrate affinity by 5 to 10-fold and turnover numbers increased by 2 to 8-fold compared to wild-type enzyme [7]. This mutant exhibits high-spin state characteristics when purified, indicating tight substrate binding, and requires extensive purification procedures to remove endogenously bound substrates [7]. The structural modifications present in R-(3)-Benzyloxy Myristic Acid may exploit similar binding pocket interactions, particularly given that the A328 position influences substrate positioning relative to the heme iron center [7].

Molecular dynamics simulations and crystal structure analyses reveal that substrate-induced conformational changes in P450BM-3 involve displacement of axial water ligands from the heme iron, coupling substrate binding to spin state changes [7]. The benzyloxy substituent on R-(3)-Benzyloxy Myristic Acid may stabilize these conformational states through additional hydrophobic interactions within the enzyme active site, potentially enhancing catalytic efficiency beyond that observed with unmodified myristic acid [8].

Role in Lipid A Biosynthesis and Bacterial Membrane Biogenesis

The structural similarity between R-(3)-Benzyloxy Myristic Acid and naturally occurring hydroxylated fatty acid precursors positions this compound as a potential modulator of bacterial lipid A biosynthesis pathways [9]. Lipid A synthesis in Escherichia coli and related gram-negative bacteria follows the well-characterized Raetz pathway, which utilizes beta-hydroxymyristoyl-acyl carrier protein as a critical substrate for the initial acylation reactions [10].

The lipid A biosynthesis pathway begins with UDP-N-acetylglucosamine and beta-hydroxymyristoyl-acyl carrier protein as primary substrates [9]. LpxA enzyme catalyzes the initial acylation of UDP-N-acetylglucosamine with beta-hydroxymyristoyl-acyl carrier protein, demonstrating selectivity for 14-carbon acyl groups based on its active site functioning as a hydrocarbon ruler [10]. The benzyloxy modification in R-(3)-Benzyloxy Myristic Acid may interfere with this substrate recognition mechanism, potentially serving as a competitive inhibitor or alternative substrate for LpxA-catalyzed reactions [9].

Table 2: Lipid A Biosynthesis Pathway Enzymes and Substrate Specificities

EnzymeEC NumberFunctionSubstrate SpecificityReference
LpxA2.3.1.129UDP-GlcNAc acylationβ-hydroxymyristoyl-ACP [9]
LpxC3.5.1.108Deacetylation (committed step)Product of LpxA [9]
LpxD2.3.1.191Second hydroxymyristate additionβ-hydroxymyristoyl-ACP [9]
LpxK2.7.1.130PhosphorylationLipid A disaccharide [9]
WaaA2.4.99.12/13KDO additionLipid IVA [9]

LpxD enzyme, which incorporates a second hydroxymyristate moiety onto the lipid A precursor, demonstrates similar selectivity for beta-hydroxymyristoyl-acyl carrier protein as LpxA [9]. Both enzymes function as acyltransferases consuming the same substrate pool, with LpxD reaction products exhibiting inhibitory effects through competitive and non-competitive mechanisms [9]. The structural features of R-(3)-Benzyloxy Myristic Acid may allow interaction with both LpxA and LpxD active sites, potentially disrupting the normal progression of lipid A biosynthesis through substrate competition or product inhibition pathways [10].

Bacterial membrane biogenesis requires precise coordination between fatty acid synthesis and lipopolysaccharide assembly [11]. The integration of modified fatty acid derivatives like R-(3)-Benzyloxy Myristic Acid into these pathways may disrupt membrane fluidity and structural integrity through altered acyl chain composition [12]. Studies on myristic acid-derived sophorolipids have demonstrated that structural modifications to the fatty acid backbone can significantly impact membrane interaction properties and antimicrobial efficacy [12].

The essentiality of shorter-chain beta-hydroxyacyl-acyl carrier protein derivatives for lipid A synthesis in gram-negative bacteria creates vulnerability to competitive inhibition by structurally similar compounds [13]. R-(3)-Benzyloxy Myristic Acid may exploit this dependence by interfering with the normal substrate flow through the Raetz pathway, particularly at the LpxA and LpxD catalyzed steps where beta-hydroxymyristoyl-acyl carrier protein serves as the acyl donor [9] [10].

Competitive Inhibition Mechanisms Against Endogenous Fatty Acid Metabolism

R-(3)-Benzyloxy Myristic Acid exhibits potential for competitive inhibition against multiple enzymes involved in endogenous fatty acid metabolism through its structural similarity to natural fatty acid substrates [14]. Competitive inhibition mechanisms involve direct competition between the inhibitor and natural substrate for enzyme active site binding, resulting in increased apparent Km values while maintaining unchanged maximum velocity [15].

The benzyloxy modification at the third carbon position creates a bulky aromatic substituent that may interfere with normal enzyme-substrate interactions while maintaining sufficient structural similarity to achieve binding [1]. Studies on 2-substituted myristic acid derivatives have demonstrated that modifications at positions near the carboxyl terminus can produce potent competitive inhibitors of myristoyl-CoA:protein N-myristoyltransferase, with Ki values ranging from 45 to 450 nanomolar for the corresponding acyl-CoA thioesters [14].

Table 3: Competitive Inhibition Mechanisms in Fatty Acid Metabolism

Inhibitor TypeTarget EnzymeInhibition TypeKi/IC50 ValuesMechanismReference
2-substituted myristic acidsMyristoyl-CoA transferaseCompetitive45-450 nM (CoA forms)Competes with myristoyl-CoA [14]
Benzyloxy compoundsP450BM-3VariableNot specifiedSubstrate analog competition [5]
Fatty acid analogsFatty acid transportCompetitiveVarious (µM range)Competes for binding site [16]
Acyl hydrazidesFatty acid desaturaseCompetitive20 µM (MIC)Active site binding [17]

Fatty acid transport proteins represent primary targets for competitive inhibition by R-(3)-Benzyloxy Myristic Acid [16]. Research on long-chain fatty acid permeation in adipocytes has demonstrated that structural modifications to the fatty acid backbone can significantly alter transport kinetics, with competitive inhibition observed between oleate and stearate transport systems [16]. The benzyloxy substituent may function similarly to other bulky modifications that interfere with fatty acid transporter recognition while maintaining carboxyl group interactions essential for initial binding [18].

Fatty acid synthetase complexes demonstrate susceptibility to competitive inhibition by structurally modified fatty acid derivatives [19]. The compound MII-CoA, formed from benzyloxy-containing precursors, inhibited fatty acid synthesis from acetate, acetyl-CoA, and malonyl-CoA in cell-free enzyme systems, suggesting that R-(3)-Benzyloxy Myristic Acid derivatives may similarly interfere with de novo fatty acid biosynthesis [19]. This inhibition occurs through direct competition with natural acyl-CoA substrates at the fatty acid synthase active site [20].

The specificity requirements for fatty acid transport and metabolism create opportunities for selective inhibition by R-(3)-Benzyloxy Myristic Acid [21]. Studies on fatty acid uptake kinetics in Paramecium tetraurelia demonstrated that transport systems exhibit strict structural requirements, with chain length and functional group positioning determining substrate recognition [21]. The benzyloxy modification may satisfy initial recognition requirements while preventing normal enzymatic processing, resulting in competitive inhibition of multiple metabolic pathways [22].

The activation of Toll-like Receptor 2/Toll-like Receptor 1 heterodimers represents a fundamental mechanism through which R-(3)-Benzyloxy Myristic Acid may exert immunomodulatory effects in vaccine adjuvant applications. The structural basis for this activation involves complex molecular interactions that determine the specificity and potency of immune responses.

Heterodimer Formation Requirements

The formation of functional TLR2/TLR1 heterodimers requires specific structural determinants that facilitate receptor dimerization and downstream signaling activation [1] [2]. Crystal structure analysis reveals that the heterodimer adopts an "m-shaped" configuration with the two receptors positioned approximately 40 Å apart at their C-termini [3]. This spatial arrangement is crucial for bringing the intracellular Toll/interleukin-1 receptor domains into proximity to promote dimerization and initiate signaling cascades [3].

The structural requirements for TLR2/TLR1 heterodimer activation are particularly stringent regarding lipid chain composition and positioning. Triacylated lipopeptides, such as Pam3CSK4, demonstrate superior activation potency compared to diacylated variants, with the three lipid chains mediating heterodimerization through specific binding interactions [2] [4]. The two ester-bound lipid chains insert into a hydrophobic pocket within TLR2, while the amide-bound lipid chain occupies a distinct hydrophobic channel in TLR1 [3] [4].

Binding Interface Characteristics

The TLR2/TLR1 heterodimer binding interface is characterized by extensive hydrophobic interactions complemented by a sophisticated hydrogen-bonding network [1] [2]. These molecular interactions collectively stabilize the heterodimer complex and ensure efficient signal transduction. The binding affinity and specificity of ligands for this interface directly correlate with their adjuvant potency, with IC50 values for competitive inhibition ranging from 54.4 nM for synthetic agonists like CU-T12-9 [5] [6].

Small molecule agonists that target the TLR2/TLR1 interface demonstrate remarkable specificity, binding to both receptors simultaneously to facilitate heterodimer association [5] [6]. These compounds can induce TLR2/TLR1 heterodimerization in a dose-dependent manner, with optimal activation occurring at concentrations of 40 μM after 4-hour incubation periods [5]. The mechanism involves competitive binding with natural ligands, suggesting that synthetic modulators can effectively regulate this pathway for vaccine adjuvant applications.

Downstream Signaling Pathways

Following heterodimer formation, TLR2/TLR1 activation triggers multiple downstream signaling cascades that are essential for adjuvant function [2] [7]. The primary pathway involves MyD88-dependent activation of nuclear factor-κB, leading to the production of pro-inflammatory cytokines including tumor necrosis factor-α, interleukin-6, and interleukin-10 [5] [6]. This cytokine profile is particularly favorable for vaccine adjuvant applications, as it promotes both innate and adaptive immune responses.

Additionally, TLR2/TLR1 activation can trigger type I interferon responses through endosomal compartments, representing a secondary signaling pathway that enhances antiviral immunity [8]. This dual signaling capacity makes TLR2/TLR1 heterodimers particularly attractive targets for vaccine adjuvant development, as they can simultaneously promote cellular and humoral immune responses.

Antigen-Presenting Cell Maturation and Cross-Presentation Enhancement

The maturation of antigen-presenting cells and their capacity for cross-presentation represents a critical determinant of vaccine efficacy, particularly for applications requiring robust CD8+ T cell responses. The temporal dynamics of dendritic cell maturation profoundly influence the efficiency of antigen cross-presentation, with distinct phases characterized by different molecular mechanisms and functional outcomes.

Temporal Phases of Dendritic Cell Maturation

Dendritic cell maturation proceeds through three distinct phases, each with unique characteristics regarding cross-presentation efficiency [9]. The early maturation phase, spanning 0-6 hours post-activation, is characterized by enhanced cross-presentation when antigens are co-internalized with Toll-like Receptor ligands [9]. During this phase, the presence of danger signals promotes antigen cross-presentation through reduced recruitment of active lysosomal proteases and increased recruitment of major histocompatibility complex class I molecules [9].

The intermediate maturation phase, occurring 7-20 hours after activation, represents the period of highest cross-presentation capacity [9]. Maturing dendritic cells during this phase demonstrate enhanced ability to internalize and cross-present antigens, including immune complexes and bead-bound antigens [9]. The enhanced cross-presentation efficiency during this phase is primarily attributed to Rab34-dependent sequestration of lysosomes away from phagosomes, which delays antigen degradation and promotes optimal antigen processing for major histocompatibility complex class I presentation [9].

The final maturation phase, occurring after 20-24 hours of activation, is characterized by significantly impaired cross-presentation capacity [9]. Fully mature dendritic cells demonstrate reduced ability to cross-present newly acquired antigens, primarily due to TFEB-mediated increased acidification of phagosomes and enhanced antigen degradation pathways [9] [10]. This temporal constraint highlights the importance of optimizing vaccine delivery timing to maximize cross-presentation efficiency.

Molecular Mechanisms of Cross-Presentation Enhancement

The enhancement of cross-presentation by vaccine adjuvants involves multiple molecular mechanisms that collectively improve antigen processing and presentation efficiency [11] [12]. Adjuvants can promote cross-presentation through several pathways, including the cytosolic pathway, where antigens are slowly degraded in endosomal compartments before gaining access to the cytosol for proteasomal processing [13]. Alternatively, the vacuolar pathway enables proteasome-independent cross-presentation through cathepsin-mediated antigen degradation in endolysosomal compartments [13].

Saponin-based adjuvants demonstrate particularly potent cross-presentation enhancement through their ability to induce lipid body formation in dendritic cells [14] [13]. These lipid bodies serve as crucial organelles for immune regulation and are essential for saponin-induced cross-presentation [13]. The mechanism involves enhanced endosomal antigen translocation to the cytosol, facilitated by PKR-like endoplasmic reticulum kinase activation and proteasomal antigen degradation [13].

The cellular specificity of cross-presentation enhancement varies among different adjuvants and dendritic cell subsets. Saponin-based adjuvants specifically enhance cross-presentation in CD11b+ dendritic cells, particularly the MHCII^lo^CD11b^hi^ subset, while showing minimal effects on other dendritic cell populations [14] [13]. This subset-specific enhancement is associated with increased antigen uptake via clathrin-mediated endocytosis and subsequent lipid body induction [13].

Regulatory Factors and Functional Outcomes

The regulation of cross-presentation enhancement involves multiple cellular factors that control antigen processing and presentation efficiency [15] [16]. Bach1, a Cap'n'collar transcription factor, plays a crucial role in regulating antigen-presenting cell development and function [15]. Bach1 deficiency results in impaired development of macrophages and dendritic cells, accompanied by defective T cell responses and partial protection from experimental autoimmune encephalomyelitis [15].

The Bach1/heme oxygenase-1 pathway serves as a critical signaling mechanism for antigen-presenting cell development, with implications for cross-presentation efficiency [15]. Deletion of both Bach1 and heme oxygenase-1 results in severely impaired antigen-presenting cell development, suggesting that this pathway is essential for maintaining optimal cross-presentation capacity [15].

Vaccine adjuvants can modulate these regulatory pathways to enhance cross-presentation efficiency. For example, aluminum-based adjuvants enhance antigen uptake by dendritic cells through abortive phagocytosis mechanisms, leading to increased internalization and presentation of adsorbed antigens [17]. The adjuvant-induced changes in membrane lipid organization and recruitment of immunoreceptor tyrosine-based activation motif-containing molecules facilitate enhanced antigen processing and presentation [17].

CD4+/CD8+ T-Cell Epitope Conjugation Strategies

The development of effective epitope conjugation strategies represents a crucial component of modern vaccine design, particularly for applications requiring precise targeting of specific T cell populations. The conjugation of CD4+ and CD8+ T cell epitopes to vaccine platforms involves sophisticated molecular engineering approaches that determine the accessibility, processing, and presentation of antigenic sequences.

Genetic Fusion Approaches

Genetic fusion strategies for epitope conjugation offer precise control over epitope positioning and stoichiometry within vaccine constructs [18] [19]. The location of epitope fusion significantly impacts delivery efficiency and immunogenicity, with distinct advantages observed for different positioning strategies. Fusion of epitopes to the C-terminus of antibody heavy chains provides baseline efficiency for extracellular delivery, requiring a free C-terminus for optimal major histocompatibility complex class I presentation [18] [20].

Recent advances have demonstrated that fusion of epitopes to the N-terminus of antibody light chains results in 10-fold higher delivery efficiency compared to C-terminal fusion strategies [18]. This enhanced efficiency is attributed to the proximity of the epitope to the cell surface, which facilitates more efficient proteolytic processing and presentation [18]. The mechanism involves reduced distance between the protease cleavage site and the cell membrane, leading to improved access to major histocompatibility complex class I loading machinery [18].

The genetic fusion approach enables the incorporation of multiple epitopes within a single construct, allowing for the simultaneous targeting of both CD4+ and CD8+ T cell populations [21] [22]. Overlapping CD4+ and CD8+ T cell epitopes can be identified through computational approaches and incorporated into fusion constructs to maximize population coverage and immune response breadth [21]. This strategy is particularly valuable for addressing human leukocyte antigen diversity and ensuring broad population coverage in vaccine applications [23].

Chemical Conjugation Methodologies

Chemical conjugation strategies provide flexibility in epitope attachment and allow for the incorporation of diverse antigenic sequences into vaccine platforms [19] [24]. These approaches typically involve the use of linker molecules that can be cleaved by specific proteases, enabling controlled release of epitopes in appropriate cellular compartments [19]. The choice of conjugation chemistry significantly impacts epitope stability, accessibility, and immunogenicity [19].

Thiol-maleimide conjugation represents one of the most commonly employed chemical conjugation strategies, offering stable covalent attachment of epitopes to carrier proteins or delivery vehicles [19]. This approach provides excellent stability under physiological conditions while maintaining epitope integrity and immunogenicity [19]. Alternative conjugation strategies, including sortase A-mediated enzymatic conjugation, offer site-specific attachment with reduced risk of epitope modification [19].

The incorporation of protease cleavage sites within chemical conjugation strategies enables controlled epitope release in specific cellular environments [19] [25]. This approach is particularly important for achieving optimal major histocompatibility complex class I presentation, as it ensures that epitopes are released with appropriate N- and C-termini for efficient binding to major histocompatibility complex molecules [19]. The selection of protease cleavage sites must consider the expression levels and activity of target proteases in relevant cellular compartments [19].

Delivery Platform Integration

The integration of epitope conjugation strategies with appropriate delivery platforms is essential for achieving optimal immune responses [25] [26]. Self-assembled peptide vaccines represent an innovative approach that eliminates the need for conventional conjugation reactions by incorporating epitopes directly into the amino acid sequence of carrier peptides [25]. These peptides form coiled-coil nanoparticles that mimic the size and multivalency of viral pathogens, thereby enhancing immunogenicity [25].

Nanoparticle-based delivery systems offer significant advantages for epitope presentation, including enhanced stability, controlled release, and improved targeting to antigen-presenting cells [25] [26]. The incorporation of epitopes into nanoparticle formulations enables co-delivery of multiple antigenic sequences along with appropriate adjuvants, facilitating coordinated immune responses [25]. The size and surface properties of nanoparticles can be optimized to promote uptake by specific dendritic cell subsets, thereby enhancing cross-presentation efficiency [26].

The development of multi-epitope vaccine constructs requires careful consideration of epitope spacing, linker sequences, and overall construct architecture [27] [26]. Computational approaches can be employed to predict optimal epitope arrangements and identify potential interactions between different epitope sequences [27]. The incorporation of immunodominant epitopes from multiple pathogens within a single construct enables the development of broadly protective vaccines with enhanced coverage against antigenic variants [27] [26].

XLogP3

6.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

334.25079494 g/mol

Monoisotopic Mass

334.25079494 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-10-2024

Explore Compound Types